The synthesis of Suc-tyr-val-ala-asp-pna typically employs solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each step involves deprotection and coupling reactions to elongate the peptide chain.
The molecular structure of Suc-tyr-val-ala-asp-pna can be represented as follows:
Suc-tyr-val-ala-asp-pna undergoes specific enzymatic reactions when exposed to caspases. The cleavage at the Tyr-Val-Ala-Asp sequence results in the release of p-nitroanilide, which can be quantified colorimetrically.
The mechanism of action involves the interaction between Suc-tyr-val-ala-asp-pna and caspases:
Suc-tyr-val-ala-asp-pna has significant applications in scientific research:
Suc-Tyr-Val-Ala-Asp-pNA (C₃₁H₃₈N₆O₁₂), commonly abbreviated as Suc-YVAD-pNA, is a synthetic chromogenic peptide substrate extensively utilized in protease research. The compound features a specific biochemical design: a succinyl (Suc) group at the N-terminus, a tetrapeptide sequence (Tyr-Val-Ala-Asp), and a para-nitroaniline (pNA) moiety linked to the C-terminus via an amide bond. This molecular architecture yields a molecular weight of 686.68 g/mol and is assigned the CAS registry number 208264-84-0 [1] [2].
The substrate operates on a cleavage-dependent detection mechanism. Proteases recognizing the Val-Ala-Asp (VAD) sequence hydrolyze the amide bond between the aspartic acid residue and the pNA group. Upon cleavage, the released pNA chromophore undergoes a yellow-to-colorless transition under acidic conditions but exhibits a distinct absorption maximum at 405 nm under neutral or alkaline conditions. This property enables the quantitative measurement of protease activity through spectrophotometry [2] [8]. Structurally, the tyrosine residue contributes hydrophobicity and potential π-stacking interactions, while the aspartic acid at the P1 position is critical for recognition by aspartate-specific proteases like caspases [8] [10]. The compound requires storage at ≤ -10°C to maintain stability [1] [2].
Table 1: Key Structural and Chemical Properties of Suc-Tyr-Val-Ala-Asp-pNA
Property | Value |
---|---|
CAS Number | 208264-84-0 |
Molecular Formula | C₃₁H₃₈N₆O₁₂ |
Molecular Weight | 686.68 g/mol |
IUPAC Name | N/A (Search results lack this) |
Synonym(s) | Suc-YVAD-pNA |
Storage Conditions | ≤ -10°C |
Detection Mechanism | Absorbance at 405 nm (pNA release) |
Primary Sequence | Succinyl-Tyr-Val-Ala-Asp-p-nitroanilide |
Suc-YVAD-pNA emerged as a cornerstone substrate through targeted efforts to elucidate the specificity of interleukin-1β-converting enzyme (ICE, now known as caspase-1). Early investigations into ICE revealed its unique requirement for aspartic acid at the P1 position of substrates, a characteristic shared across the caspase family. This specificity distinguished caspases from other protease families like serine or metalloproteases. Suc-YVAD-pNA was rationally designed to mirror the cleavage site (Tyr-Val-Ala-Asp) within the pro-interleukin-1β precursor, the natural substrate of caspase-1 [8] [10].
Its validation involved rigorous kinetic characterization, confirming high catalytic efficiency (kcat/KM) with caspase-1 compared to other synthetic tetrapeptides. Crucially, specificity studies revealed minimal cleavage by non-caspase proteases. For instance, research on the dimeric intracellular subtilisin protease (ISP) from Bacillus clausii demonstrated no detectable activity against Suc-YVAD-pNA, contrasting sharply with its high activity against substrates like Suc-FAAF-pNA [5] [7]. This selectivity cemented Suc-YVAD-pNA's role as a defining biochemical tool for identifying and characterizing caspase-1 activity. Its subsequent commercialization made it widely accessible, facilitating standardized assays across laboratories studying apoptosis and inflammation [8].
Suc-YVAD-pNA serves as a fundamental tool across diverse research domains due to its specificity and reliable detection mechanism:
Protease Characterization & Enzyme Kinetics: This substrate is indispensable for determining catalytic activity (kcat), substrate affinity (KM), and catalytic efficiency (kcat/KM) of caspase-1 and related caspases. It allows researchers to quantify enzyme activity in purified preparations or complex biological samples (e.g., cell lysates) under defined pH and temperature conditions. Kinetic analyses using Suc-YVAD-pNA were pivotal in differentiating the substrate preferences and inhibitor sensitivities of caspase-1 (ICE) from other caspases like TX, CPP-32 (caspase-3), and CMH-1. For example, studies demonstrated that Ac-DEVD-CHO, while potent against CPP-32 (Ki = 0.5 nM), also significantly inhibited ICE (Ki = 15 nM), insights crucial for developing selective caspase inhibitors [10].
Drug Discovery & Screening: Pharmaceutical research heavily employs Suc-YVAD-pNA in high-throughput screening (HTS) platforms to identify and evaluate potential caspase-1 inhibitors. Compounds are assessed for their ability to reduce the rate of pNA release from the substrate in the presence of the enzyme. This application is vital for developing therapeutics targeting dysregulated caspase-1 activity in inflammatory diseases (e.g., rheumatoid arthritis, gout) and neurodegenerative conditions [1] [2]. The substrate enables rapid in vitro assessment of inhibitor potency (IC50) and selectivity against related proteases.
Diagnostic Applications & Biomarker Detection: The substrate is integrated into diagnostic assays designed to measure caspase-1 activity directly in biological samples. Elevated activity can serve as a biomarker for pyroptosis (an inflammatory form of cell death) or specific inflammatory pathologies. This facilitates research into disease mechanisms and potential diagnostic applications [1] [2].
Basic Research in Cell Death & Inflammation: Suc-YVAD-pNA is extensively used to monitor the activation of the inflammasome complex and subsequent caspase-1 activation in cellular models of infection, sterile inflammation, and immune disorders. Measuring cleavage activity provides direct functional readouts of this key signaling pathway [8] [10].
Comparative Protease Studies: While primarily a caspase-1 substrate, Suc-YVAD-pNA's lack of cleavage by other protease classes (e.g., bacterial subtilisins like ISP, trypsin-like serine proteases) makes it a valuable negative control, helping define the specificity profiles of novel or less-characterized proteases [5] [7] [9].
Table 2: Key Research Applications of Suc-YVAD-pNA and Associated Findings
Application Area | Specific Use | Key Insight from Literature |
---|---|---|
Enzyme Kinetics | Determining KM, kcat, kcat/KM for caspases | High catalytic efficiency with Caspase-1; Low/no activity with CPP-32, ISP [5] [8] [10] |
Drug Screening | HTS for caspase-1 inhibitors | Identified DEVD-CHO as potent cross-inhibitor (ICE Ki=15nM) [10] |
Mechanistic Studies | Monitoring inflammasome/caspase-1 activation | Links caspase-1 activity to IL-1β maturation & pyroptosis [8] [10] |
Diagnostic Development | Detecting aberrant caspase-1 activity in samples | Potential biomarker for inflammatory conditions [1] [2] |
Protease Specificity | Negative control for non-caspase proteases | No hydrolysis by B. clausii ISP or many serine proteases [5] [7] |
Suc-YVAD-pNA exemplifies the critical role of well-characterized synthetic substrates in advancing biochemical understanding. Its specificity for caspase-1, underpinned by the obligatory Asp at P1, has made it an enduring standard for investigating caspase biology, inflammation, and cell death, while also driving drug discovery efforts. Alternative detection strategies, such as the fluorogenic version Suc-YVAD-AMC (CAS 201860-29-9) [6], offer increased sensitivity but rely on the same core recognition sequence, further validating the design principle behind Suc-YVAD-pNA.
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